5-Bromo-3-(4-bromoanilino)indol-2-one
Description
5-Bromo-3-(4-bromoanilino)indol-2-one is a halogenated indole derivative featuring bromine substituents at the 5-position of the indole core and the para position of the anilino group.
Properties
CAS No. |
84919-41-5 |
|---|---|
Molecular Formula |
C14H8Br2N2O |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
5-bromo-3-(4-bromophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8Br2N2O/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)18-14(13)19/h1-7H,(H,17,18,19) |
InChI Key |
FEJNIVYMMLVZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
5-Bromo-3-(4-methylanilino)indol-2-one
- Structural Difference: The 4-bromoanilino group in the target compound is replaced by a 4-methylanilino group.
- This may decrease stability in oxidative environments but improve solubility in non-polar solvents .
4-Bromo-5-methyl-3-(2-phenylhydrazino)-2H-indol-2-one
- Structural Difference: Bromine is at the 4-position (vs. 5-position), with a phenylhydrazino group at position 3 and a methyl group at position 4.
- Impact: Positional isomerism (4- vs.
(Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one
- Structural Difference : Features a 4-chlorobenzylidene substituent and bromine at position 3.
- Impact : The chloro substituent provides moderate electron-withdrawing effects, while the benzylidene group introduces π-conjugation, which may influence UV-Vis absorption properties. The Z-configuration stabilizes the planar structure, aiding in crystal packing .
Structural and Crystallographic Insights
- Hydrogen Bonding: Analogues like diethyl 2-[(4-bromoanilino)methylidene]malonate exhibit intramolecular N–H⋯O bonds, forming six-membered rings that stabilize the crystal lattice . Similar interactions are expected in the target compound.
- Crystal Packing : Compounds with bromine substituents (e.g., 4-bromo-5-methyl derivatives) show dense packing due to halogen-halogen interactions, whereas methyl or ethoxy groups reduce lattice energy .
Physical Properties
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the standard synthetic routes for 5-Bromo-3-(4-bromoanilino)indol-2-one? The synthesis typically involves multi-step reactions, starting with brominated indole derivatives. For example:
Bromination : Introduce bromine at the 5-position of indol-2-one using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in polar solvents like DMF .
Coupling Reaction : React 5-bromoindol-2-one with 4-bromoaniline via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 80–110°C .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .
Advanced: Q. Q2. How can the coupling efficiency between 5-bromoindol-2-one and 4-bromoaniline be optimized? Optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., BINAP) to enhance cross-coupling yields .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for improved solubility of aromatic intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
- By-product Analysis : Characterize impurities (e.g., dehalogenated by-products) via HPLC-MS to refine stoichiometric ratios .
Characterization and Structural Analysis
Basic: Q. Q3. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and anilino linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at ~410 m/z) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., triclinic P1 space group parameters: a = 7.8676 Å, b = 8.9748 Å) .
Advanced: Q. Q4. How can overlapping NMR signals for brominated indole derivatives be resolved?
- 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H and ¹³C signals, particularly for distinguishing aromatic protons in crowded regions (δ 6.8–7.5 ppm) .
- Deuterated Solvent Comparison : Analyze spectra in both DMSO-d₆ and CDCl₃ to identify solvent-induced shifts .
- Dynamic NMR : Apply variable-temperature NMR to study hindered rotation in the anilino group .
Biological Activity and Mechanism
Basic: Q. Q5. What in vitro assays are used to screen the biological activity of this compound?
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Anticancer Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced: Q. Q6. How can the mechanism of action be elucidated for this compound?
- Molecular Docking : Simulate binding to kinase ATP pockets using MOE software (Chemical Computing Group) with PDB structures (e.g., 4R3P for EGFR) .
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Metabolite Tracking : Use LC-MS/MS to detect hydroxylated or debrominated metabolites in hepatic microsomes .
Computational and Theoretical Studies
Advanced: Q. Q7. What computational methods predict the reactivity of brominated indole derivatives?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrophilic Fukui indices .
- QM/MM Simulations : Model reaction pathways for debromination or nucleophilic substitution .
- SAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl at position 5) with bioactivity using multivariate regression .
Data Contradictions and Reproducibility
Advanced: Q. Q8. How can discrepancies in reported biological activity be addressed?
- Batch Analysis : Compare purity (HPLC >98%) and crystallinity (PXRD) across synthetic batches .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers to minimize variability .
- Meta-Analysis : Review structure-activity data for halogenated indoles to identify trends (e.g., 4-bromo vs. 5-bromo substitution) .
Stability and Degradation
Basic: Q. Q9. What storage conditions ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the indol-2-one ring .
Advanced: Q. Q10. How can degradation pathways under physiological conditions be studied?
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) or oxidative stress (H₂O₂) and analyze products via LC-MS .
- pH Stability Testing : Incubate in buffers (pH 1–9) and monitor degradation kinetics using UV-Vis spectroscopy .
Structure-Activity Relationships (SAR)
Advanced: Q. Q11. How does halogen substitution (Br vs. Cl) at position 5 affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
